5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid
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Overview
Description
5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid is a complex organic compound known for its applications in analytical chemistry. It is commonly used as an indicator in complexometric titrations and as a reagent in various chemical analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid typically involves the reaction of sulfanilic acid with chromotropic acid under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield hydrazine derivatives .
Scientific Research Applications
5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid involves its ability to form complexes with metal ions. The compound acts as a ligand, binding to metal ions and forming stable complexes. This property is exploited in its use as an indicator in complexometric titrations .
Comparison with Similar Compounds
Similar Compounds
2-(4-Sulfophenylazo)chromotropic acid trisodium salt: Similar in structure and used for similar applications.
Sulfanilic acid azochromotrop: Another compound with similar properties and applications.
Uniqueness
What sets 5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid apart is its high stability and specificity in forming complexes with certain metal ions. This makes it particularly useful in analytical chemistry and industrial applications .
Properties
CAS No. |
61102-71-4 |
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Molecular Formula |
C16H12N2O11S3 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
4,5-dihydroxy-3-[(3-sulfophenyl)diazenyl]naphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C16H12N2O11S3/c19-13-6-10(31(24,25)26)5-11-14(32(27,28)29)7-12(16(20)15(11)13)18-17-8-2-1-3-9(4-8)30(21,22)23/h1-7,19-20H,(H,21,22,23)(H,24,25,26)(H,27,28,29) |
InChI Key |
DDDWDVZWWCEBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C3C=C(C=C(C3=C2O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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